molecular formula C15H9BrClN3S2 B3258045 2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole CAS No. 299955-41-2

2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole

Cat. No.: B3258045
CAS No.: 299955-41-2
M. Wt: 410.7 g/mol
InChI Key: HTDWWPFWLJUYFT-UHFFFAOYSA-N
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Description

2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole is a heterocyclic compound featuring a benzo[d]thiazole scaffold linked via a thioether bridge to a substituted imidazo[1,2-a]pyridine core. The imidazo[1,2-a]pyridine moiety is functionalized with bromine (Br) and chlorine (Cl) at positions 3 and 6, respectively. This structural combination confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated heterocycles.

Properties

IUPAC Name

2-[(3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClN3S2/c16-14-11(18-13-6-5-9(17)7-20(13)14)8-21-15-19-10-3-1-2-4-12(10)22-15/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDWWPFWLJUYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=C(N4C=C(C=CC4=N3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole involves its interaction with specific molecular targets. For instance, in the context of its antituberculosis activity, it is believed to inhibit key enzymes involved in the survival and replication of Mycobacterium tuberculosis . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of halogenated imidazo-fused heterocycles. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Molecular Weight Biological Activity (Inferred) Key References
2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole Benzo[d]thiazole + imidazo[1,2-a]pyridine 3-Br, 6-Cl on imidazo[1,2-a]pyridine ~455.7 (est.) Potential kinase inhibition
2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole Benzo[d]thiazole + imidazo[1,2-a]pyridine 3-Br, 5-CH₃, 5-NO₂ on benzo[d]thiazole ~446.3 Enhanced lipophilicity, possible anticancer activity
3-Bromo-2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine Benzo[d]imidazole + imidazo[1,2-a]pyrimidine 3-Br, 5-NO₂ on benzo[d]imidazole 405.23 DNA intercalation or topoisomerase inhibition
2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole Benzo[d]oxazole + imidazo[1,2-a]pyrimidine 3-Br, 5-NO₂, S→O substitution 406.21 Altered electronic profile, reduced metabolic stability
6-Bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives Thiazolo[3,2-a]benzimidazole 6-Br, 3-CH₃ ~300–350 (varies) Immunomodulatory, anticancer

Key Observations

Substituent Effects on Reactivity and Bioactivity The bromine atom at position 3 in the target compound is a reactive site for nucleophilic substitution, as demonstrated in analogous imidazo-thiadiazole systems . This contrasts with chlorine at position 6, which is less reactive but contributes to steric bulk and lipophilicity.

Heterocyclic Core Modifications

  • Replacing benzo[d]thiazole with benzo[d]oxazole () replaces sulfur with oxygen, reducing polarizability and hydrogen-bonding capacity, which may lower target affinity but improve solubility .
  • Imidazo[1,2-a]pyrimidine () vs. imidazo[1,2-a]pyridine (target compound): The pyrimidine ring introduces additional nitrogen atoms, altering π-π stacking interactions and basicity .

Biological Activity Trends Compounds with halogenated benzimidazole/thiazole cores () show immunomodulatory and anticancer activities, suggesting the target compound may share similar mechanisms . Nitro-substituted analogs () are associated with DNA-targeting activities, though this remains speculative without direct data on the target compound .

Synthetic Accessibility

  • The thioether linkage in the target compound is likely synthesized via nucleophilic displacement of a bromomethyl intermediate, a method validated in related systems (e.g., ) .

Biological Activity

Overview

2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole is a complex organic compound that merges the structural features of imidazo[1,2-a]pyridine and benzo[d]thiazole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of 3-Bromo-6-chloroimidazo[1,2-a]pyridine : Achieved by reacting α-bromoketones with 2-aminopyridines.
  • Thioether Formation : The intermediate is reacted with benzo[d]thiazole-2-thiol in the presence of a base to create the desired thioether linkage.

This synthetic route highlights the complexity and potential for diverse derivatives through variations in reaction conditions and starting materials .

Antimicrobial Properties

Research indicates that this compound exhibits significant activity against multidrug-resistant strains of Mycobacterium tuberculosis. Its mechanism of action is believed to involve inhibition of key enzymes critical for bacterial survival and replication .

Anticancer Activity

Studies have shown that compounds containing benzothiazole moieties often demonstrate anticancer properties. The specific compound may interact with various molecular targets involved in cancer cell proliferation and survival pathways. In vitro assays have indicated promising results in inhibiting cancer cell lines, although detailed quantitative data remains sparse .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
3-Bromo-6-chloroimidazo[1,2-a]pyridineLacks benzo[d]thiazole moietyAntimicrobial activity
6-Chloroimidazo[1,2-a]pyridineSimilar structure without bromineModerate antimicrobial activity

The presence of both the imidazo[1,2-a]pyridine and benzo[d]thiazole moieties in this compound may enhance its biological activities compared to its analogs .

Case Studies

Case Study 1: Antituberculosis Activity
In a study published by the National Institutes of Health, compounds similar to this compound were tested against Mycobacterium tuberculosis. Results showed that derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against resistant strains .

Case Study 2: Anticancer Efficacy
Another study evaluated the anticancer properties of benzothiazole derivatives. The findings revealed that specific modifications to the benzothiazole structure led to enhanced cytotoxicity against various cancer cell lines. The study emphasized the importance of structural diversity in optimizing therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole
Reactant of Route 2
2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole

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